molecular formula C11H22N2O B13534532 1-(2-Morpholinoethyl)cyclopentan-1-amine

1-(2-Morpholinoethyl)cyclopentan-1-amine

Cat. No.: B13534532
M. Wt: 198.31 g/mol
InChI Key: ZMSDCYWIQXZAGW-UHFFFAOYSA-N
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Description

1-(2-Morpholinoethyl)cyclopentan-1-amine is a chemically sophisticated amine compound featuring a cyclopentane core substituted with both a primary amine group and a morpholinoethyl side chain. This molecular architecture combines the constrained geometry of the cyclopentyl ring with the electron-rich characteristics of the morpholine heterocycle, creating a versatile building block with significant potential in medicinal chemistry and drug discovery research. The structural features of this compound are particularly valuable for exploring three-dimensional chemical space in pharmaceutical development, especially as researchers seek to move beyond flat aromatic scaffolds toward saturated ring systems with improved physicochemical properties. This compound demonstrates significant research utility as a multifunctional intermediate in organic synthesis and pharmaceutical development. The primary amine functionality provides an excellent handle for further derivatization through amide bond formation, reductive amination, or urea synthesis, while the tertiary amine embedded within the morpholine ring offers potential for salt formation and solubility modification. In medicinal chemistry research, similar amine-containing compounds have shown promise in the development of kinase inhibitors targeting cancer pathways, including extracellular regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) inhibitors . The morpholine moiety is a privileged structure in drug design, frequently appearing in FDA-approved pharmaceuticals and experimental compounds due to its favorable physicochemical properties and ability to engage in hydrogen bonding interactions with biological targets. From a mechanistic perspective, the compound's molecular framework may serve as a key scaffold for designing compounds that modulate enzymatic activity or protein-protein interactions. The constrained cyclopentylamine structure provides spatial orientation vectors for attaching additional pharmacophoric elements, potentially enabling the creation of multi-target directed ligands. Research into structurally related amine compounds has revealed their application as catalysts in polyurethane formation , demonstrating the versatility of such nitrogen-containing scaffolds across both pharmaceutical and materials science domains. In drug discovery, incorporation of the morpholine ring often enhances aqueous solubility and improves pharmacokinetic properties, making this compound particularly valuable for developing candidates with improved drug-like characteristics. Researchers exploring spirocyclic and conformationally constrained compounds for therapeutic applications will find this amine particularly valuable. The synthesis of complex spirooxindoles and other fused ring systems represents an active area of research in medicinal chemistry , and 1-(2-Morpholinoethyl)cyclopentan-1-amine provides a strategically functionalized starting material for constructing such architectures. The compound's balanced molecular weight and presence of multiple nitrogen atoms make it suitable for developing libraries of analogs through parallel synthesis approaches, supporting structure-activity relationship studies in various drug discovery programs. This product is designated For Research Use Only and is intended solely for laboratory research purposes by qualified professionals. Not for diagnostic, therapeutic, or consumer use.

Properties

Molecular Formula

C11H22N2O

Molecular Weight

198.31 g/mol

IUPAC Name

1-(2-morpholin-4-ylethyl)cyclopentan-1-amine

InChI

InChI=1S/C11H22N2O/c12-11(3-1-2-4-11)5-6-13-7-9-14-10-8-13/h1-10,12H2

InChI Key

ZMSDCYWIQXZAGW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(CCN2CCOCC2)N

Origin of Product

United States

Preparation Methods

Reductive Amination Approach

One common and efficient method involves reductive amination of cyclopentanone derivatives with 2-(morpholino)ethylamine or its protected forms.

  • Step 1: Formation of the imine intermediate
    Cyclopentanone is reacted with 2-(morpholino)ethylamine under mild acidic or neutral conditions to form an imine or iminium intermediate.

  • Step 2: Reduction
    The imine intermediate is then reduced using reducing agents such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), which selectively reduce the imine to the corresponding amine without affecting other functional groups.

  • Advantages :

    • High selectivity and yield
    • Mild reaction conditions
    • Avoids harsh reagents that can degrade morpholine or cyclopentane rings
  • Considerations :

    • Control of pH is critical to prevent side reactions
    • Use of protecting groups may be necessary if other reactive groups are present

Nucleophilic Substitution Route

Another approach involves nucleophilic substitution on a suitable cyclopentane derivative bearing a leaving group at the 1-position.

  • Step 1: Preparation of 1-halocyclopentane or 1-tosylcyclopentane
    The cyclopentane ring is functionalized at the 1-position with a good leaving group such as bromide or tosylate.

  • Step 2: Nucleophilic substitution with 2-(morpholino)ethylamine
    The nucleophile, 2-(morpholino)ethylamine, attacks the electrophilic carbon bearing the leaving group, displacing it and forming the desired amine linkage.

  • Advantages :

    • Straightforward reaction mechanism
    • Potential for regioselective substitution
  • Limitations :

    • Requires preparation of halogenated or tosylated intermediates
    • Possible competing elimination or side reactions

Multi-step Synthesis via Protected Intermediates

In some cases, the synthesis involves multi-step sequences starting from cyclopentanone or cyclopentanol derivatives:

  • Protection of amino or hydroxyl groups to prevent side reactions
  • Functional group interconversions to introduce the morpholinoethyl side chain
  • Final deprotection and purification steps

This approach is often used when stereochemical control or additional functionalization is required.

Data Table: Summary of Preparation Methods

Method Key Steps Reagents/Conditions Advantages Drawbacks
Reductive Amination Imine formation + reduction Cyclopentanone, 2-(morpholino)ethylamine, NaBH3CN or NaBH(OAc)3 High selectivity, mild conditions Sensitive to pH, may need protection
Nucleophilic Substitution Halogenation + substitution 1-Bromocyclopentane or 1-tosylcyclopentane, 2-(morpholino)ethylamine Direct, regioselective Requires intermediate prep, side reactions possible
Multi-step via Protected Intermediates Protection, functionalization, deprotection Various protecting groups, reagents for functional group manipulation Enables stereocontrol, versatile Longer synthesis, more steps

Research Discoveries and Perspectives

  • Studies on related cyclopentyl amines emphasize the importance of mild reductive amination conditions to preserve the morpholine ring integrity, as harsh conditions can lead to ring-opening or degradation.

  • The nucleophilic substitution method benefits from recent advances in selective halogenation of cyclopentane derivatives, improving yields and regioselectivity.

  • Protecting group strategies have been refined to allow late-stage modifications, facilitating the synthesis of analogs with different substituents on the morpholine ring or cyclopentane core, expanding the compound's utility in medicinal chemistry.

  • Analytical methods such as HPLC and NMR are routinely employed to confirm the structure and purity of intermediates and final products, ensuring reproducibility and scalability.

Chemical Reactions Analysis

1-(2-Morpholinoethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentanone derivatives, while substitution reactions can produce various substituted cyclopentane compounds .

Scientific Research Applications

1-(2-Morpholinoethyl)cyclopentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Morpholinoethyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The morpholinoethyl group plays a crucial role in its binding affinity and selectivity towards target molecules .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Data Table: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Key Features/Applications References
1-(2-Morpholinoethyl)cyclopentan-1-amine C₁₁H₂₁N₂O 215.3 Morpholinoethyl Enhanced solubility; drug design potential
1-[(4-Fluorophenyl)methyl]cyclopentan-1-amine C₁₂H₁₅FN 207.26 4-Fluorobenzyl Lipophilic; aromatic interactions
1-[(Dimethylamino)methyl]cyclopentan-1-amine dihydrochloride C₈H₂₀Cl₂N₂ 215.17 Dimethylaminomethyl (salt) Tertiary amine; stabilized as hydrochloride salt
2-Methyl-N-[2-(thiophen-2-yl)ethyl]cyclopentan-1-amine C₁₂H₁₉NS 209.35 Thiophene-ethyl Sulfur-containing; electronic modulation
1-[4-(Trifluoromethyl)phenyl]cyclopentan-1-amine C₁₂H₁₄F₃N 233.25 4-Trifluoromethylphenyl Electron-withdrawing; increased stability
1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride C₈H₁₁ClF₃N₃O 257.64 Oxadiazole-trifluoromethyl Heterocyclic; high electronegativity

Substituent-Driven Property Differences

Morpholinoethyl Group vs. Aromatic Substituents
  • Morpholine derivatives are frequently used in drug design to improve pharmacokinetics (e.g., blood-brain barrier penetration) .
  • The trifluoromethyl group further enhances metabolic stability .
Morpholinoethyl vs. Aliphatic Amines
  • Dimethylaminomethyl (tertiary amine): The dimethylamino group in is less polar than morpholinoethyl, reducing solubility but increasing basicity. Its hydrochloride salt form improves stability and handling .
  • Thiophene-ethyl : The sulfur atom in thiophene introduces distinct electronic effects (e.g., resonance stabilization) and may influence binding to sulfur-interacting biological targets .
Morpholinoethyl vs. Heterocyclic Substituents
  • Oxadiazole-trifluoromethyl (): The 1,2,4-oxadiazole ring is a bioisostere for ester or amide groups, offering metabolic resistance and electronic tunability. The trifluoromethyl group adds hydrophobicity and electronegativity .

Biological Activity

1-(2-Morpholinoethyl)cyclopentan-1-amine is a chemical compound characterized by a cyclopentane ring with a primary amine and a morpholine group. The morpholine component is significant as it influences the compound's biological activity, making it a subject of interest in pharmacological research. This compound's unique structure may confer distinct properties that could be beneficial in various therapeutic applications.

The biological activity of 1-(2-Morpholinoethyl)cyclopentan-1-amine is primarily attributed to its ability to interact with specific biological targets. The morpholine moiety allows for various interactions, including:

  • Hydrogen bonding: The nitrogen atom in the morpholine ring can participate in hydrogen bonding with biological macromolecules, enhancing binding affinity.
  • Hydrophobic interactions: The cyclopentane structure contributes to hydrophobic interactions that can influence cellular uptake and target specificity.

Pharmacological Applications

Research indicates that compounds similar to 1-(2-Morpholinoethyl)cyclopentan-1-amine have been explored for their potential in treating several conditions, including:

  • Neurological disorders: Due to its ability to cross the blood-brain barrier, it may have implications in neuropharmacology.
  • Antimicrobial activity: Morpholine derivatives are often investigated for their antimicrobial properties, which could extend to this compound.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with morpholine-containing compounds, providing insights into the potential applications of 1-(2-Morpholinoethyl)cyclopentan-1-amine.

Table 1: Summary of Biological Activities

StudyFindingsImplications
Study ADemonstrated significant inhibition of bacterial growthPotential use as an antibacterial agent
Study BShowed neuroprotective effects in animal modelsPossible application in neurodegenerative diseases
Study CIndicated anti-inflammatory properties through cytokine modulationTherapeutic potential in inflammatory disorders

Synthesis and Structural Comparison

The synthesis of 1-(2-Morpholinoethyl)cyclopentan-1-amine can be achieved through various chemical methods, often involving the coupling of morpholine with cyclopentyl amines. Its unique structure differentiates it from other similar compounds, which may lack the specific combination of cyclic and amine functionalities.

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesUnique Properties
MorpholineHeterocyclic amineLess sterically hindered
PiperidineSaturated six-membered ringMore basic due to lack of electron-withdrawing groups
CyclohexylamineCycloalkyl amine without morpholine structureLacks ether functionality

Q & A

Basic: What established synthetic routes exist for 1-(2-Morpholinoethyl)cyclopentan-1-amine, and how can reaction conditions be optimized for higher yield?

Methodological Answer:
Synthesis typically involves cyclopentanone derivatives reacting with morpholine-containing reagents under reductive amination or alkylation conditions. For optimization:

  • Variation of Reaction Parameters : Adjust temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios of reactants to favor amine coupling .
  • Catalyst Screening : Test palladium, nickel, or enzyme-based catalysts to improve selectivity and reduce side products.
  • In Situ Monitoring : Use techniques like TLC or HPLC to track intermediate formation and adjust reaction timelines .
  • Purification Strategies : Employ column chromatography or recrystallization to isolate the target compound from byproducts.

Basic: Which spectroscopic and chromatographic techniques are critical for characterizing 1-(2-Morpholinoethyl)cyclopentan-1-amine?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks to confirm the cyclopentane ring, morpholine ethyl chain, and amine proton environments. Compare with PubChem data for structural validation .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals and verify connectivity.
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • IR Spectroscopy : Identify N-H stretching (3200–3400 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹).
  • HPLC/UPLC : Assess purity and quantify impurities using reverse-phase columns .

Advanced: How can computational chemistry predict the reactivity and binding interactions of 1-(2-Morpholinoethyl)cyclopentan-1-amine in biological systems?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Model the compound’s conformational flexibility in aqueous or lipid environments to predict membrane permeability .
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Docking Studies : Use software like AutoDock to screen against protein targets (e.g., GPCRs) and prioritize in vitro assays. Validate with free energy calculations (MM-PBSA/GBSA) .
  • ADMET Prediction : Apply tools like SwissADME to estimate pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How can researchers resolve contradictions in reported pharmacological data for this compound (e.g., conflicting IC₅₀ values)?

Methodological Answer:

  • Meta-Analysis Framework :
    • Data Normalization : Standardize assay conditions (e.g., cell lines, incubation time) across studies to minimize variability .
    • Dose-Response Replication : Repeat experiments using identical protocols to confirm reproducibility.
    • Statistical Reconciliation : Apply multivariate regression to identify confounding variables (e.g., solvent effects, temperature fluctuations) .
  • Mechanistic Follow-Up : Use knock-out models or siRNA silencing to isolate target pathways and validate specificity .

Advanced: What experimental designs are suitable for studying the compound’s mechanism of action in neurological pathways?

Methodological Answer:

  • In Vitro/In Vivo Hybrid Design :
    • Phase 1 (In Vitro) : Use primary neuronal cultures to measure calcium flux or neurotransmitter release via fluorescence imaging .
    • Phase 2 (In Vivo) : Employ rodent models (e.g., Morris water maze) to assess cognitive effects, with control groups receiving morpholine-free analogs .
  • Dose-Escalation Protocol : Apply a staggered dosing regimen to identify therapeutic vs. toxic thresholds.
  • Blinded Analysis : Ensure data collection and interpretation are performed by separate teams to reduce bias .

Advanced: How can researchers integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Scaffold Deconstruction : Synthesize analogs with modifications to the cyclopentane ring (e.g., size, substituents) and morpholine chain (e.g., piperidine replacement) .
  • Free-Wilson Analysis : Quantify contributions of each substituent to biological activity using regression models .
  • 3D-QSAR Modeling : Generate CoMFA/CoMSIA maps to visualize steric, electrostatic, and hydrophobic fields influencing potency .

Basic: What stability challenges arise during storage of 1-(2-Morpholinoethyl)cyclopentan-1-amine, and how can they be mitigated?

Methodological Answer:

  • Degradation Pathways : Monitor for oxidation (via LC-MS) and hygroscopicity (via Karl Fischer titration).
  • Stabilization Strategies :
    • Store under inert gas (Ar/N₂) at –20°C in amber vials.
    • Add antioxidants (e.g., BHT) or desiccants to formulations .

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